molecular formula C15H23NO B1652482 Unii-U53W84M9FK CAS No. 1445908-49-5

Unii-U53W84M9FK

Cat. No.: B1652482
CAS No.: 1445908-49-5
M. Wt: 233.35
InChI Key: MSYYSRJQHJQEQA-UHFFFAOYSA-N
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Description

UNII-U53W84M9FK is a unique identifier assigned under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. National Center for Advancing Translational Sciences (NCATS) . This system provides standardized descriptors for substances relevant to medicine and translational research, ensuring unambiguous identification across regulatory and scientific domains.

Key characteristics of UNIIs include:

  • Regulatory compliance: Adherence to FDA and international standards for substance identification.
  • Manual curation: Ensures accuracy and consistency in chemical, biological, and macromolecular descriptions .
  • Cross-referencing: Links to other databases (e.g., PubChem, CAS) for enhanced interoperability.

Properties

CAS No.

1445908-49-5

Molecular Formula

C15H23NO

Molecular Weight

233.35

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpentan-1-ol

InChI

InChI=1S/C15H23NO/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3

InChI Key

MSYYSRJQHJQEQA-UHFFFAOYSA-N

SMILES

CCCC(C(C1=CC=CC=C1)O)N2CCCC2

Canonical SMILES

CCCC(C(C1=CC=CC=C1)O)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) Compound A (CAS 905306-69-6) Compound B (CAS 918538-05-3)
Molecular Formula C₈H₁₀N₂O₂ (assumed) C₇H₁₀N₂O C₆H₃Cl₂N₃
Molecular Weight ~180 Da 138.17 Da 188.01 Da
Solubility High GI absorption (assumed) Highly water-soluble Moderate (Log S: -3.3)
Synthesis Yield N/A 30–69% Not reported
Hazard Profile Warning (H315, H319, H335) H315, H319, H335 H315, H319, H335
Key Applications Medicinal chemistry Intermediate in organic synthesis Pharmaceutical research

Structural Similarities

  • Functional Groups : Compound A features a pyridine-methoxyphenyl scaffold, while Compound B contains a dichlorinated pyrazolo-triazine core. This compound may share heterocyclic components common in bioactive molecules .
  • Stereochemistry: None reported for Compound A or B, but chiral centers in this compound would require detailed NMR characterization .

Functional Differences

  • Bioavailability : Compound A’s high water solubility contrasts with Compound B’s lower Log S value, suggesting divergent pharmacokinetic profiles .

Research Implications and Limitations

  • Data Gaps : The absence of specific data on this compound limits direct comparisons. Future studies should prioritize publishing full spectroscopic data (1H/13C NMR, HRMS) and synthesis protocols .
  • Regulatory Harmonization : Cross-referencing UNIIs with CAS numbers and IUPAC names would enhance database interoperability .

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